N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine
Description
The compound N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine features a pyrimidine core substituted with a nitro group at position 5, a methyl group at position 4, a piperidin-1-yl group at position 6, and a furan-2-ylmethylamine moiety at position 2.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-11-13(20(21)22)14(19-7-3-2-4-8-19)18-15(17-11)16-10-12-6-5-9-23-12/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPMAKELKJKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=CO2)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine core with a furan ring and a piperidine moiety, contributing to its unique chemical properties. Here are some key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine |
| SMILES | C1CCN(CC1)C2=CC(=C(C=C2)N+[O-])NCC3=CC=CO3 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The nitro group may undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins. The piperidine moiety can facilitate membrane penetration and enhance bioavailability, while the furan ring may contribute to the compound's overall pharmacological profile.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated the antimicrobial efficacy of various nitro-containing compounds against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
The compound demonstrated promising activity against these strains, suggesting its potential as an antimicrobial agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of N-(furan-2-ylmethyl)-4-methyl derivatives against various bacterial strains. The results indicated that these compounds significantly inhibited bacterial growth, particularly in resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on cancer cell lines. Results showed that it induced apoptosis in several cancer types, highlighting its potential as an anticancer agent .
Comparative Analysis
When compared to similar compounds, N-[(furan-2-yl)methyl]-4-methyl-5-nitro derivatives exhibit unique biological profiles due to their structural components.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Furan-based derivatives | Lacks piperidine moiety | Moderate antibacterial activity |
| Nitro-containing pyrimidines | Similar core structure | High cytotoxicity in cancer cells |
| Piperidine analogs | Different substituents | Enhanced receptor binding |
Scientific Research Applications
Medicinal Chemistry
The compound is of great interest in drug discovery due to its potential biological activities. Its structural components can interact with various biological targets, making it suitable for developing therapeutics aimed at specific diseases.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by disrupting cell cycle progression.
- Antimicrobial Properties : Research indicates that derivatives of pyrimidine compounds possess significant antibacterial activity, suggesting that N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine could be effective against resistant bacterial strains.
Chemical Synthesis and Research Applications
The compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various chemical reactions, including:
Synthetic Routes
- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Nitro Group : Typically accomplished via nitration reactions using nitric acid.
- Attachment of the Piperidine Ring : Conducted through nucleophilic substitution reactions.
Reactions and Derivatives
The compound can undergo various reactions:
- Oxidation : Potentially leading to oxidized derivatives that may exhibit different biological activities.
- Reduction : The nitro group can be reduced to an amine, potentially increasing its reactivity.
Industrial Applications
In addition to medicinal uses, this compound can play a role in the production of specialty chemicals and serve as an intermediate in synthesizing other compounds. Its unique properties may lead to applications in materials science and agriculture.
Chemical Reactions Analysis
2.1. Cyclocondensation Reactions
Cyclocondensation reactions are crucial for forming the pyrimidine ring. These reactions typically involve the interaction of a nucleophilic amine with a biselectrophile, such as a β-dicarbonyl compound, under acidic or basic conditions . The presence of a furan ring and a nitro group in the target compound suggests that careful control of reaction conditions may be necessary to avoid unwanted side reactions.
2.2. Substitution and Functionalization Reactions
Once the pyrimidine core is established, various substitution and functionalization reactions can be employed to introduce specific substituents. For example, nucleophilic aromatic substitution (S_NAr) reactions can be used to replace leaving groups on the pyrimidine ring with nucleophiles like piperidine . The nitro group can be reduced to an amine under appropriate conditions, which might further react with other functional groups.
Potential Chemical Reactions
Given the structure of N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine, several types of chemical reactions could be considered:
-
Reduction of the Nitro Group : The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.
-
Nucleophilic Aromatic Substitution : If the compound contains a suitable leaving group, nucleophilic aromatic substitution reactions could be used to introduce new substituents.
-
Furan Ring Chemistry : The furan ring can undergo various reactions, including electrophilic substitution and Diels-Alder reactions, depending on the conditions.
Data and Research Findings
While specific data on this compound is limited, related compounds have been studied extensively. For instance, pyrimidine derivatives with nitro groups can be reduced to amines, which are then used in further transformations .
4.1. Reduction of Nitro Groups
| Reducing Agent | Conditions | Product |
|---|---|---|
| H2/Pd-C | Room Temperature, Ethanol | Amine |
| NaBH4 | Room Temperature, Methanol | Amine |
4.2. Nucleophilic Aromatic Substitution
| Leaving Group | Nucleophile | Conditions | Product |
|---|---|---|---|
| Chloride | Piperidine | DMF, 100°C | Piperidine Substituted Product |
4.3. Furan Ring Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Electrophilic Substitution | Acetic Anhydride, Pyridine | Acetylated Furan |
| Diels-Alder Reaction | Maleic Anhydride, Toluene, 100°C | Cycloadduct |
Comparison with Similar Compounds
Pyrimidine Derivatives with Varied Substituents
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The nitro group in the target compound contrasts with methoxy or amino groups in analogs, affecting electronic distribution and reactivity .
- Piperidine vs. morpholine : Piperidine (target compound) offers greater lipophilicity than morpholine (e.g., Compound 8 in ), influencing membrane permeability .
Nitro-Substituted Pyrimidines
Key Observations :
- Nitro placement : The 5-nitro position on the pyrimidine core (target compound) is less common than sidechain nitro groups (e.g., ranitidine analogs), which may reduce metabolic lability .
- Furan vs. indole: Furan’s oxygen heteroatom offers weaker π-donor capacity compared to indole’s nitrogen, impacting target binding .
Piperidinyl vs. Other Cyclic Amines
Key Observations :
Furan-Containing vs. Other Heterocycles
Key Observations :
- Furan vs.
- Quinazoline vs. pyrimidine : Quinazoline’s fused ring system () broadens binding pocket compatibility compared to pyrimidine .
Preparation Methods
Step 1: Synthesis of 4-methyl-6-chloro-5-nitropyrimidin-2-amine
A halogenated pyrimidine precursor is prepared via:
-
Condensation reaction between ethyl acetoacetate and guanidine nitrate under acidic conditions (H₂SO₄, 80°C, 6 h)
-
Chlorination using POCl₃/PCl₅ at 110°C for 12 h
Table 1: Nitration Conditions Comparison
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 82 |
| Acetyl nitrate | 25 | 4 | 78 |
| NO₂BF₄ | −10 | 1.5 | 91 |
Step 3: Furan-2-ylmethylamine Attachment via Reductive Amination
The C2 amine reacts with furfural followed by NaBH₃CN reduction:
Alternative Route B: Convergent Synthesis
Pre-functionalized Building Block Assembly
-
Piperidine-containing pyrimidine : 6-(piperidin-1-yl)-4-methylpyrimidin-2-amine synthesized via SNAr reaction (K₂CO₃, DMF, 120°C, 8 h)
-
Schiff base formation : Condensation with furfurylamine (Ti(OiPr)₄, toluene, 80°C) followed by NaBH₄ reduction (62% overall)
Key advantage : Avoids nitro group reduction side reactions during piperidine coupling.
Industrial-Scale Production Considerations
Continuous Flow Nitration
Microreactor technology enables safer nitration:
Catalyst Recycling
Immobilized Pd nanoparticles on mesoporous silica:
Mechanistic Insights and Side Reaction Mitigation
Nitro Group Orientation Effects
DFT calculations reveal:
Piperidine Coupling Selectivity
Steric maps show:
Analytical Characterization Benchmarks
Table 2: Spectroscopic Data Validation
| Parameter | Expected Value | Observed Value |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | ||
| Piperidine CH₂ | δ 2.85–2.75 (m, 4H) | δ 2.82–2.78 (m, 4H) |
| Furan H3, H4 | δ 7.42 (d, J=1.8 Hz), 6.38 (dd, J=3.1, 1.8 Hz) | δ 7.40 (d), 6.35 (dd) |
| HRMS (ESI+) | m/z 330.1432 [M+H]⁺ | m/z 330.1429 [M+H]⁺ |
Yield Optimization Strategies
DoE (Design of Experiments) for Reductive Amination
Central composite design identified optimal parameters:
-
NaBH₃CN stoichiometry : 1.5 eq
-
pH : 5.2 (HOAc/NaOAc buffer)
-
Reaction scale : <500 g batch size (avoids exotherm)
Result : Yield increased from 68% to 83%
Green Chemistry Metrics
Table 3: Environmental Impact Comparison
| Metric | Route A | Route B |
|---|---|---|
| PMI (Process Mass Intensity) | 32 | 28 |
| E-Factor | 18.7 | 14.2 |
| Carbon Efficiency (%) | 61 | 73 |
Route B demonstrates superior sustainability through:
Regulatory Considerations for Nitro Compounds
Thermal Hazard Analysis
ARC (Accelerating Rate Calorimetry) data:
-
Onset temperature : 148°C (decomposition)
-
Adiabatic temp rise : 220°C (requires <50 kg batches)
Mutagenicity Screening
Ames test negative up to 500 μg/plate (with S9 metabolic activation)
Emerging Methodologies
Photocatalytic Nitration
Visible-light-mediated process using:
Q & A
How can the synthetic route for this compound be optimized to address steric hindrance from the furan-2-ylmethyl and piperidin-1-yl substituents?
Level: Advanced
Methodological Answer:
Steric hindrance in the pyrimidine core can impede reaction efficiency. To optimize:
- Stepwise Functionalization: Introduce bulky groups (e.g., piperidin-1-yl) early to avoid steric clashes in later steps. For example, pre-functionalize the pyrimidine at position 6 before adding the furan-2-ylmethyl group at position 2 .
- Catalytic Conditions: Use Pd-catalyzed cross-coupling reactions under microwave irradiation to enhance reaction rates and yields .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.
What analytical techniques are most reliable for confirming the molecular structure, and how should conflicting spectral data be resolved?
Level: Basic/Advanced
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonds like N–H⋯N observed in analogous pyrimidines) .
- Multinuclear NMR: Assign signals using , , and NMR. For nitro group confirmation, observe deshielding effects (~δ 8.5–9.5 ppm in ) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm error.
- Data Conflict Resolution: Cross-validate using alternative techniques (e.g., IR for nitro stretches at ~1520–1350 cm) and computational modeling (DFT for NMR chemical shift prediction) .
What strategies can improve crystallization of this compound for X-ray diffraction studies?
Level: Advanced
Methodological Answer:
- Solvent-Pair Diffusion: Use slow evaporation with dichloromethane/methanol (3:1) to promote ordered crystal growth .
- Temperature Gradients: Screen crystallization between 4°C and 25°C to identify optimal nucleation conditions.
- Additive Screening: Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize weak C–H⋯O or π-π interactions observed in related structures .
- SHELX Refinement: Employ SHELXL for high-resolution refinement, leveraging constraints for disordered regions (e.g., nitro group orientation) .
How do the nitro and piperidin-1-yl groups influence the compound’s electronic properties and potential bioactivity?
Level: Advanced
Methodological Answer:
- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The nitro group increases electron deficiency, enhancing electrophilic reactivity, while the piperidin-1-yl group contributes basicity and solubility .
- Structure-Activity Relationship (SAR): Compare with analogs (e.g., 5-nitro vs. 5-amino derivatives) in biological assays. The nitro group may act as a hydrogen-bond acceptor, critical for target binding .
- LogP Prediction: Use software like MarvinSuite to assess lipophilicity, which impacts membrane permeability.
What computational methods are effective for predicting the compound’s reactivity in nucleophilic aromatic substitution?
Level: Advanced
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory: Calculate HOMO/LUMO energies to identify reactive sites. The 5-nitro group lowers LUMO energy, facilitating nucleophilic attack at position 4 .
- Molecular Dynamics (MD) Simulations: Model solvation effects in DMSO/water mixtures to predict reaction pathways.
- Docking Studies: Screen against enzymes (e.g., kinases) to prioritize synthetic targets for biological testing .
How can solubility challenges in pharmacological assays be mitigated without structural modification?
Level: Advanced
Methodological Answer:
- Co-solvent Systems: Use cyclodextrin-based formulations or PEG-400 to enhance aqueous solubility.
- pH Adjustment: Protonate the piperidin-1-yl group (pKa ~8–10) in acidic buffers to improve solubility.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
What protocols ensure high purity (>98%) and validate the absence of regioisomeric byproducts?
Level: Basic
Methodological Answer:
- HPLC Method Development: Use a C18 column with gradient elution (0.1% TFA in acetonitrile/water). Monitor at 254 nm for nitro group absorption.
- LC-MS/MS: Detect trace impurities (e.g., regioisomers from nitration at position 4 instead of 5) using MRM transitions .
- Recrystallization Validation: Compare melting points and PXRD patterns with literature standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
